4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
Overview
Description
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.2535 . This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group. It is utilized in various scientific research areas due to its exceptional properties.
Preparation Methods
The synthesis of 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid derivatives with methyl(methylimino)oxo-lambda6-sulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-lambda6-sulfanyl group to a thioether or thiol group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a versatile compound with applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research.
Comparison with Similar Compounds
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid can be compared with other similar compounds, such as:
- 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
- 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoate
These compounds share similar structural features but differ in specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(N,S-dimethylsulfonimidoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRKDISQTZIBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272385 | |
Record name | 4-(S,N-Dimethylsulfonimidoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621962-31-9 | |
Record name | 4-(S,N-Dimethylsulfonimidoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1621962-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(S,N-Dimethylsulfonimidoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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